N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride
Overview
Description
“N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride” is a chemical compound with the CAS number 120739-62-0 .
Molecular Structure Analysis
The molecular formula of “N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride” is C8H11ClN2 . The exact mass is 170.0610761 g/mol and the monoisotopic mass is also 170.0610761 g/mol .Physical And Chemical Properties Analysis
“N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride” has a molecular weight of 170.64 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 24.9 Ų . It has three rotatable bonds .Scientific Research Applications
DNA Binding and Cytotoxicity Studies
N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride and related compounds have been investigated for their DNA binding properties and cytotoxicity. A study by Kumar et al. (2012) explored the DNA binding and nuclease activity of Cu(II) complexes of related tridentate ligands, demonstrating their potential in minor structural changes of DNA and indicating low toxicity for different cancer cell lines (Kumar et al., 2012).
Insecticidal Activity and DFT Study
Research has been conducted on derivatives of N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride for their insecticidal activity. Shi et al. (2008) synthesized a compound involving this chemical and assessed its structure and insecticidal effectiveness. The study highlights the compound's promising insecticidal properties (Shi et al., 2008).
Synthesis and Structural Studies
There are studies focused on synthesizing and characterizing compounds related to N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride. One such research, by Nyamato et al. (2016), investigated the reduction of imine compounds to produce amine analogs, providing insights into the synthesis and molecular structure of these compounds (Nyamato et al., 2016).
Corrosion Inhibition Studies
Das et al. (2017) explored the use of Schiff base complexes, including derivatives of N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride, as corrosion inhibitors on mild steel. This research is significant in materials science, especially for understanding corrosion processes and developing new inhibitors (Das et al., 2017).
Catalytic Applications
Research has also been conducted on the catalytic applications of palladium(II) complexes of (pyridyl)imine ligands, which are related to N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride. Studies like those by Zulu et al. (2020) demonstrate the potential of these complexes in catalyzing reactions such as methoxycarbonylation of olefins (Zulu et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-2-10-5-7-3-4-8(9)11-6-7;/h3-4,6,10H,2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBGQIXKUZNEDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(C=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.